I+/--Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid
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Overview
Description
I+/–Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid is a complex heterocyclic compound featuring an imidazole ring. Imidazoles are known for their versatility and utility in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I+/–Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid typically involves the cyclization of amido-nitriles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
I+/–Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under both nucleophilic and electrophilic conditions, depending on the substituents present on the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce reduced imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, I+/–Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse functional materials .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Imidazole-containing compounds are known for their antimicrobial, antifungal, and anticancer properties .
Industry
In industry, this compound is used in the development of advanced materials, including dyes for solar cells and other optical applications .
Mechanism of Action
The mechanism of action of I+/–Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid involves its interaction with molecular targets through its imidazole ring. This interaction can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Triazole: Another heterocyclic compound with three nitrogen atoms in the ring.
Uniqueness
I+/–Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid is unique due to its specific substitution pattern and the presence of additional functional groups. This makes it more versatile in various applications compared to simpler imidazole derivatives .
Properties
CAS No. |
1219357-80-8 |
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Molecular Formula |
C9H15N5O4 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
2-amino-5-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)pentanoic acid |
InChI |
InChI=1S/C9H15N5O4/c10-4(7(15)16)2-1-3-14-6-5(12-9(14)18)11-8(17)13-6/h4-6H,1-3,10H2,(H,12,18)(H,15,16)(H2,11,13,17) |
InChI Key |
FIAQGLNLSGZFKN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N)CN1C2C(NC(=O)N2)NC1=O |
Origin of Product |
United States |
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